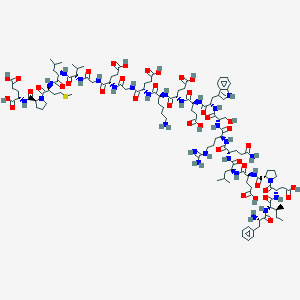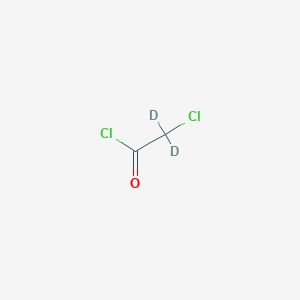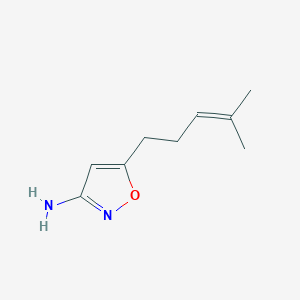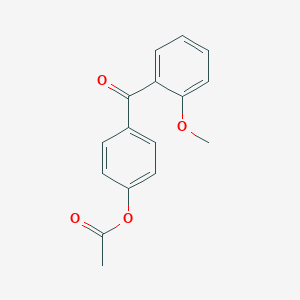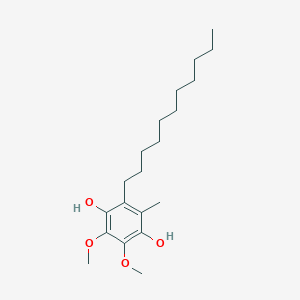
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol, also known as DMU-212, is a synthetic compound that belongs to the class of phenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a corrosion inhibitor due to its ability to inhibit the corrosion of metals.
Mechanism Of Action
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol may also exert its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical And Physiological Effects
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can reduce inflammation and oxidative stress in animal models of disease. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has also been shown to improve cognitive function in animal models of neurodegenerative disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol for lab experiments is its high potency and specificity. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their functions. However, one of the limitations of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is its complex synthesis method, which can make it difficult and expensive to produce in large quantities. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. One area of interest is the development of novel therapeutic agents based on the structure of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. Researchers are also interested in studying the potential applications of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol in other fields, such as agriculture and industry. Additionally, there is a need for further research on the mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol and its effects on various signaling pathways in the body. Overall, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can be synthesized using a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-1-undecene to form 2,3-dimethoxy-5-methyl-6-undecylbenzaldehyde. The second step involves the reduction of this compound using sodium borohydride to form 2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. The synthesis of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a complex process that requires expertise in organic chemistry.
properties
CAS RN |
121864-89-9 |
|---|---|
Product Name |
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
InChI |
InChI=1S/C20H34O4/c1-5-6-7-8-9-10-11-12-13-14-16-15(2)17(21)19(23-3)20(24-4)18(16)22/h21-22H,5-14H2,1-4H3 |
InChI Key |
IJXLLOXOWYIJLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
Other CAS RN |
121864-89-9 |
synonyms |
2,3-DBH 2,3-dimethoxy-5-methyl-6-undecyl-1,4-benzoquinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



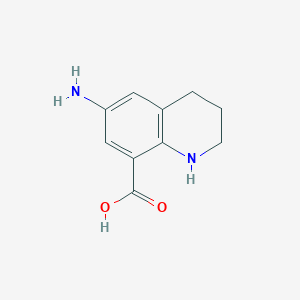
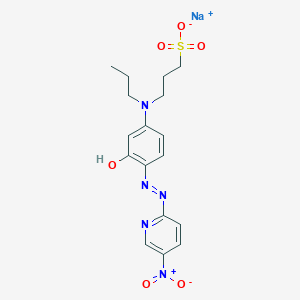
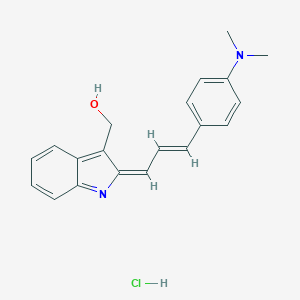
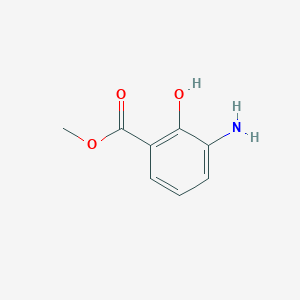
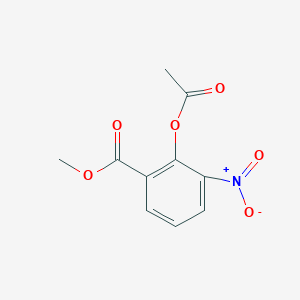
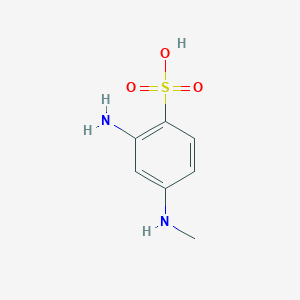
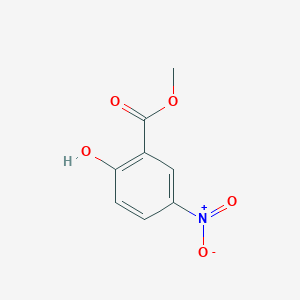
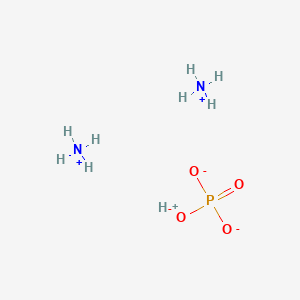
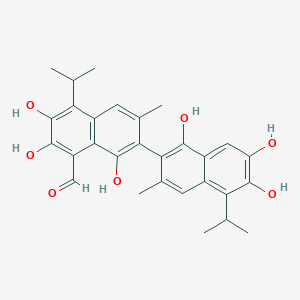
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
